TCO-PEG6-acid, also known by its chemical name trans-cyclooctene polyethylene glycol 6 acid, is a specialized chemical compound that combines a trans-cyclooctene moiety with a terminal carboxylic acid group. This compound is notable for its utility in bioorthogonal chemistry, particularly in the context of bioconjugation and drug development. The terminal carboxylic acid of TCO-PEG6-acid can readily react with primary and secondary amines, facilitating the formation of stable amide bonds under various coupling conditions such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), and HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .
TCO-PEG6-acid is synthesized through methods that involve the reaction of trans-cyclooctene derivatives with polyethylene glycol linkers. The compound is commercially available from various suppliers, including AxisPharm and Glyco MindSynth, which offer it with high purity levels ranging from 95% to 97% .
The synthesis of TCO-PEG6-acid typically involves several steps:
The reaction conditions for synthesizing TCO-PEG6-acid may include the use of organic solvents and controlled temperatures to ensure optimal yields and purity. The coupling reactions are typically performed under inert atmospheres to prevent side reactions .
TCO-PEG6-acid is involved in several significant chemical reactions:
The reaction conditions for these transformations typically involve mild temperatures and can be conducted in aqueous environments due to the solubility provided by the polyethylene glycol component. This enhances the versatility of TCO-PEG6-acid in biological applications .
The mechanism of action for TCO-PEG6-acid primarily revolves around its ability to form covalent bonds through two distinct pathways:
These reactions are advantageous in therapeutic contexts where targeted delivery and specificity are paramount, such as in PROTAC development where selective degradation of target proteins is desired .
TCO-PEG6-acid exhibits several notable physical properties:
The chemical properties include:
TCO-PEG6-acid has diverse applications across various scientific fields:
Structure and PropertiesTCO-PEG6-acid (trans-cyclooctene–polyethylene glycol hexamer–carboxylic acid, CAS 2353409-97-7) is a bifunctional reagent featuring a highly strained trans-cyclooctene (TCO) group and a terminal carboxylic acid, interconnected by a six-unit polyethylene glycol (PEG6) spacer. Its molecular formula is C₂₃H₄₄O₉, with a molecular weight of 476.60 g/mol. The PEG spacer enhances hydrophilicity, significantly improving solubility in aqueous media—a critical attribute for biomedical applications [2] [7] [8].
The TCO moiety in TCO-PEG6-acid serves as a potent dienophile in IEDDA reactions with tetrazines (Tz), the fastest known bioorthogonal conjugation method. This reaction proceeds via a [4+2] cycloaddition, forming an unstable bicyclic intermediate that rapidly undergoes retro-Diels–Alder fragmentation, releasing nitrogen gas and yielding a stable dihydropyridazine linkage [4] [9]. Key attributes include:
The PEG spacer in TCO-PEG6-acid critically influences reaction kinetics and solubility:
Table 1: Kinetic Parameters of TCO-PEGn-acid with 3-Phenyltetrazine
PEG Spacer Length (n) | Rate Constant (k₂, M⁻¹s⁻¹) | Solubility in Water (mg/mL) |
---|---|---|
2 | 800 | 15 |
4 | 1,200 | 40 |
6 | 2,000 | >100 |
8 | 1,800 | >100 |
12 | 1,500 | >100 |
Data compiled from [5] [7] [8]
A significant limitation of TCO-based reagents is their thermodynamic instability:
TCO-PEG6-acid enables advanced drug delivery paradigms by decoupling targeting from payload activation:- Pretargeted Radioimmunotherapy (PRIT):1. A TCO-PEG6-acid-functionalized antibody binds tumor antigens.2. After clearance of unbound antibody, a radiolabeled tetrazine probe (e.g., ⁶⁴Cu-Tz-PEG4-NOTA) is administered.3. Rapid IEDDA ligation occurs on-target, minimizing systemic radiation exposure [6] [9].Advantage: PEG6 enhances solubility of the immunoconjugate, improving tumor penetration and reducing aggregation [6] [8].- Click-to-Release Drug Delivery:- TCO-PEG6-acid is conjugated to a prodrug (e.g., doxorubicin) via an allylic carbamate linker.- Upon IEDDA with Tz, an electronic cascade cleaves the carbamate, releasing active drug in situ (Fig. 1) [3] [9].- Role of PEG6: Mitigates hydrophobicity-induced aggregation of TCO-prodrug conjugates, enhancing circulation half-life [6] [9].
Fig. 1: Click-to-Release Mechanism Enabled by TCO-PEG6-acid
TCO-PEG6-acid–Prodrug + Tetrazine ↓ IEDDA Dihydropyridazine Intermediate ↓ Electronic Rearrangement Released Drug + CO₂ + TCO-PEG6-Pyridazine Byproduct
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: